Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester
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Overview
Description
8-Iodoquinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H11IN2O2 and a molecular weight of 342.13 g/mol . It is an amine derivative and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of 8-Iodoquinolin-7-yl dimethylcarbamate involves several steps. One common method includes the halogenation of quinoline derivatives. For instance, a metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines can be achieved using trihaloisocyanuric acid as a halogen source under air at room temperature . This method provides a highly economical route to halogenated quinolines with excellent functional group tolerance.
Chemical Reactions Analysis
8-Iodoquinolin-7-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where the iodine atom can be replaced by other substituents.
Scientific Research Applications
8-Iodoquinolin-7-yl dimethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to interfere with metal ion homeostasis and disrupt cell membranes . This compound may also act as a metal chelator, affecting various biological processes.
Comparison with Similar Compounds
8-Iodoquinolin-7-yl dimethylcarbamate can be compared with other quinoline derivatives such as:
Clioquinol: Known for its antimicrobial properties and metal chelation ability.
Iodoquinol: Used as an antifungal and antiprotozoal agent.
Chloroquine: An antimalarial drug with a similar quinoline structure.
These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the uniqueness of 8-Iodoquinolin-7-yl dimethylcarbamate in its diverse applications.
Properties
CAS No. |
829666-40-2 |
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Molecular Formula |
C12H11IN2O2 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
(8-iodoquinolin-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-9-6-5-8-4-3-7-14-11(8)10(9)13/h3-7H,1-2H3 |
InChI Key |
DONLELQVTHRFNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I |
Origin of Product |
United States |
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